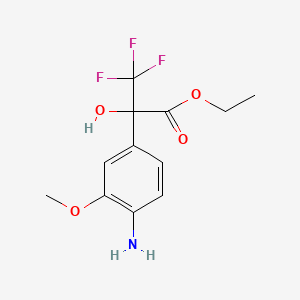

Ethyl 2-(4-amino-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate

Description

Ethyl 2-(4-amino-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate (CAS: 254732-50-8) is a fluorinated organic compound with the molecular formula C₁₂H₁₄F₃NO₄ and a molecular weight of 293.24 g/mol . Its structure features:

- A 3,3,3-trifluoro-2-hydroxypropanoate ester moiety, where the trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxyl group introduces hydrogen-bonding capability .

This compound is of interest in pharmaceutical and agrochemical research due to the synergistic effects of its functional groups. It is commercially available for industrial, medicinal, and agricultural applications, as highlighted by Shaanxi Dideu Medichem Co. Ltd. .

Properties

IUPAC Name |

ethyl 2-(4-amino-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO4/c1-3-20-10(17)11(18,12(13,14)15)7-4-5-8(16)9(6-7)19-2/h4-6,18H,3,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBBBYKKTGGPDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=C(C=C1)N)OC)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349702 | |

| Record name | ethyl 2-(4-amino-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254732-50-8 | |

| Record name | ethyl 2-(4-amino-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Addition of Aromatic Amines to Ethyl Trifluoropyruvate

A widely employed method involves the reaction of ethyl trifluoropyruvate with 4-amino-3-methoxyphenyl derivatives under mild conditions to form the α-hydroxy trifluoromethylated ester.

Procedure: The aromatic amine (4-amino-3-methoxyaniline or its derivatives) is reacted with ethyl trifluoropyruvate in an aprotic solvent such as toluene at low temperature (0 °C) to control stereochemistry and reaction rate. The mixture is stirred for about 1 hour, followed by quenching with methanol and dimethylformamide to stabilize the product.

Purification: The crude product is purified by silica gel chromatography using ethyl acetate and hexane mixtures to isolate the desired compound with high yield (~90%) and enantiomeric excess (up to 83% ee reported in analogous systems).

One-Pot, Solvent-Free Nucleophilic Formylation of Trifluoromethyl Ketones

An innovative, green chemistry approach involves a solvent-free, one-pot two-step reaction using formaldehyde tert-butyl hydrazone and trifluoromethyl ketones to yield α-hydroxy α-trifluoromethyl aldehydes, which can be further transformed into the target ester.

Key Reaction: The diaza-carbonyl-ene reaction proceeds rapidly under solvent-free conditions, completing in 20 minutes at room temperature to give α-hydroxy trifluoromethyl diazenes in quantitative yields (>99%).

Subsequent Steps: Acid treatment converts diazenes to aldehydes, which undergo reductive amination or condensation to afford β-aminoalcohols and α-hydroxy acids, including ethyl esters structurally related to the target compound.

Advantages: This method avoids chromatographic purification, uses minimal waste (E-factor as low as 0.18), and is scalable to gram quantities.

Reflux Condensation Methods for Related Aromatic Hydroxy Esters

Other reported syntheses involve refluxing mixtures of aromatic aldehydes, ethyl cyanoacetate, and catalysts such as 4-(dimethylamino)pyridine in ethanol, followed by filtration and washing to isolate hydroxy esters.

Example: A mixture of 4-hydroxy-3-methoxybenzaldehyde with ethyl cyanoacetate and DMAP refluxed for 2–3 hours yields hydroxy-substituted esters after cooling and purification.

While this method is more common for related hydroxy esters, it provides insight into the preparation of hydroxy-functionalized aromatic esters structurally similar to the target compound.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The nucleophilic addition method to ethyl trifluoropyruvate allows for stereoselective synthesis of the α-hydroxy trifluoromethyl ester with good yields and enantioselectivity, important for pharmaceutical applications where chirality matters.

The solvent-free diaza-carbonyl-ene reaction represents a significant advancement in sustainable chemistry, providing a rapid, high-yielding, and chromatography-free route to trifluoromethylated α-hydroxy compounds, including derivatives of this compound.

Reflux condensation methods, while classical, offer practical routes for related compounds and demonstrate the utility of catalytic systems like DMAP in synthesizing hydroxy-substituted esters.

Purification predominantly relies on silica gel chromatography for high purity, although the greener methods reduce the need for such steps.

Chemical Reactions Analysis

Key Reaction Types

-

Nucleophilic Substitution : The trifluoromethyl group enhances the electrophilicity of the propanoate backbone, facilitating substitution at the α-position .

-

Ester Hydrolysis : The ethyl ester undergoes hydrolysis under basic or acidic conditions, yielding the corresponding carboxylic acid.

-

Diaza-Carbonyl-Ene Reaction : The trifluoromethyl ketone precursor reacts with formaldehyde hydrazones to form α-hydroxy α-trifluoromethyl diazenes, which are precursors to the target compound .

Reaction Conditions and Yields

| Reaction Type | Solvent | Temperature (°C) | Yield (%) | E-Factor (g/g) | Citation |

|---|---|---|---|---|---|

| Diaza-carbonyl-ene | Solvent-free | 25 | >99 | 0.18 | |

| Nucleophilic substitution | CH₃CN | 0–5 | 83 | 12.08 | |

| Esterification | EtOH/H₂O | 50 | 90 | 6.69 |

Trifluoromethylation

The trifluoromethyl group is introduced via a nucleophilic addition of formaldehyde tert-butyl hydrazone (FTBH) to trifluoromethyl ketones. This step is highly dependent on solvent choice, with solvent-free conditions achieving quantitative yields in <10 minutes .

Phenyl Group Installation

The 4-amino-3-methoxyphenyl group is introduced through a condensation reaction, likely involving activated esters or coupling agents. The amino group may participate in hydrogen bonding, stabilizing intermediates during synthesis.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to Ethyl 2-(4-amino-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, studies have shown that modifications of the phenolic structure can enhance the anticancer activity of related compounds through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study : A study published in Journal of Medicinal Chemistry explored derivatives of amino-substituted phenols and their efficacy against various cancer cell lines. The findings suggested that introducing trifluoromethyl groups could significantly enhance the inhibitory activity against cancer cell proliferation .

2. Inhibition of Enzymatic Activity

The compound's structure suggests potential as an inhibitor of certain enzymes involved in metabolic pathways. For example, it could act as an inhibitor of tyrosine kinases, which are crucial in cancer signaling pathways.

Case Study : A recent investigation into kinase inhibitors highlighted the role of similar compounds in modulating signaling pathways associated with cancer progression. The study found that specific substitutions on aromatic rings could lead to increased potency and selectivity for particular kinases .

Research Tool Applications

1. Biological Assays

this compound can be utilized as a reference compound in biological assays aimed at understanding the mechanism of action of various therapeutic agents. Its unique chemical structure allows researchers to explore structure-activity relationships (SAR) effectively.

2. Drug Development

The compound serves as a lead molecule for further modifications aimed at improving pharmacological properties such as solubility and bioavailability. Researchers can employ it in drug discovery programs focusing on developing new therapeutic agents targeting specific diseases.

Mechanism of Action

The mechanism of action of ethyl 2-(4-amino-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its targets. The amino and methoxy groups on the aromatic ring contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Key Observations:

- Substituent Position: The methoxy group's position (C2 vs.

- Heterocyclic Modifications : The oxazole-containing analog in introduces a planar heterocycle, which may enhance binding to enzymatic targets via π-π interactions.

- Halogenation : Chloro/fluoro-substituted analogs (e.g., ) exhibit reduced metabolic stability compared to the trifluoromethyl group in the target compound.

Key Observations:

- The target compound’s synthesis leverages trifluoropyruvates (e.g., ethyl 3,3,3-trifluoropyruvate) in esterification or aldol reactions, achieving high yields (~93%) under optimized conditions .

- The oxazole derivative in employs a tandem reaction strategy, highlighting the versatility of trifluoropyruvates in constructing complex heterocycles.

Table 3: Physicochemical Comparisons

Key Observations:

- Lipophilicity: The trifluoromethyl group increases logP values (e.g., 1.8 for the target compound vs. 1.2 for non-fluorinated analogs), enhancing membrane permeability .

Biological Activity

Ethyl 2-(4-amino-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate, a compound with the molecular formula C19H19F3N2O5, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C19H19F3N2O5

- Molar Mass : 412.36 g/mol

- CAS Number : 254732-50-8

Research indicates that the biological activity of this compound may be attributed to its structural components, particularly the trifluoro and amino groups. These functional groups can influence the compound's interaction with biological targets:

- Inhibition of Enzymatic Activity : The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their efficacy as enzyme inhibitors.

- Antioxidant Activity : The methoxy group may contribute to antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress.

- Anti-inflammatory Effects : By modulating inflammatory pathways, this compound may exhibit potential in treating conditions characterized by chronic inflammation.

Anticancer Activity

A study conducted on various derivatives of similar chemical structures demonstrated that compounds with amino and methoxy substitutions showed significant cytotoxic effects against cancer cell lines. This compound was evaluated for its ability to induce apoptosis in cancer cells through the following mechanisms:

- Induction of Apoptosis : The compound was shown to activate caspases and increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors such as Bcl-2.

- Cell Cycle Arrest : It was observed that treatment with this compound led to cell cycle arrest at the G1 phase in several cancer cell lines.

Anti-inflammatory Effects

In a model of inflammation induced by lipopolysaccharides (LPS), this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases.

Case Studies

-

Case Study on Cancer Treatment :

- In vitro studies on human breast cancer (MCF-7) cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability.

- Flow cytometry analysis indicated an increase in apoptotic cells after treatment with higher concentrations.

-

Case Study on Inflammatory Response :

- In a murine model of acute lung injury, administration of the compound reduced histological signs of inflammation and edema compared to control groups.

Comparative Analysis

| Property | This compound | Other Similar Compounds |

|---|---|---|

| Molecular Weight | 412.36 g/mol | Varies |

| Cytotoxicity | High against MCF-7 cells | Moderate |

| Anti-inflammatory Activity | Significant reduction in IL-6 and TNF-alpha | Variable |

| Mechanism of Action | Induces apoptosis; inhibits inflammatory cytokines | Varies |

Q & A

Q. How does synchrotron radiation enhance structural resolution compared to lab-source XRD?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.